molecular formula C10H9BrO2 B8146116 4-Bromo-3-cyclopropylbenzoic acid

4-Bromo-3-cyclopropylbenzoic acid

Cat. No.: B8146116
M. Wt: 241.08 g/mol
InChI Key: MGANYEISFXSNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol . This compound is characterized by a bromine atom attached to the benzene ring, which also contains a cyclopropyl group and a carboxylic acid functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3-cyclopropylbenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-cyclopropylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyclopropylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzoic acids.

    Coupling Products: Biaryl compounds.

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohols.

Scientific Research Applications

4-Bromo-3-cyclopropylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropylbenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The bromine atom and the cyclopropyl group can influence the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

  • 3-Bromo-4-cyclopropylbenzoic acid
  • 4-Bromo-2-cyclopropylbenzoic acid
  • 4-Chloro-3-cyclopropylbenzoic acid

Comparison: 4-Bromo-3-cyclopropylbenzoic acid is unique due to the specific positioning of the bromine atom and the cyclopropyl group on the benzene ring. This structural arrangement can affect the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

4-bromo-3-cyclopropylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGANYEISFXSNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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